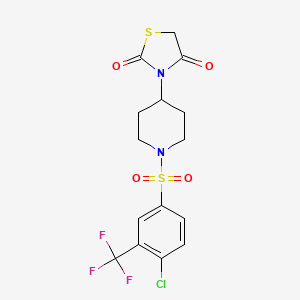

Tcmdc-142373

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

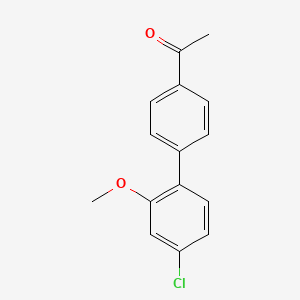

4-tert-butyl-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of a series of compounds developed to target specific protein kinases in the malaria parasite, Plasmodium falciparum. The compound has shown promise in inhibiting the activity of these kinases, thereby disrupting the life cycle of the parasite and offering a potential route for new antimalarial therapies .

科学的研究の応用

抗マラリア活性

構造活性相関 (SAR) 研究

リード最適化戦略

要約すると、this compound は、抗マラリア研究、抗癌研究、および潜在的な抗炎症用途において有望な候補です。その SAR 研究とグリーンな合成アプローチは、その科学的関連性をさらに高めています。 研究者たちは、この化合物の多面的な特性をさらに探求し、その潜在能力を最大限に引き出すべきです . 特定の側面について、より詳細な情報が必要な場合は、お気軽にお尋ねください!😊

作用機序

Target of Action

Tcmdc-142373 primarily targets the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is part of the cyclin-dependent like protein kinase family (PfCLK1-4) and is closely related to the mammalian CLK family and the serine-arginine-rich protein kinase (SRPK) family .

Mode of Action

This compound interacts with PfCLK3, inhibiting its function . The compound forms a co-crystal structure with PfCLK3, facilitating the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The inhibition of PfCLK3 by this compound affects the processing of parasite RNA . PfCLK3, along with other members of the PfCLK family, plays a key role in this process . Therefore, inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Pharmacokinetics

Result of Action

The inhibition of PfCLK3 by this compound results in the death of the Plasmodium falciparum parasite . The compound has shown potent activity against parasite cultures, low mammalian cell toxicity, and low propensity for resistance development .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial steps often involve the preparation of a core scaffold, which is then functionalized with different substituents to achieve the desired biological activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure

特性

IUPAC Name |

4-tert-butyl-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-6-16-12-18(27)24-20(22-16)26-17(11-13(2)25-26)23-19(28)14-7-9-15(10-8-14)21(3,4)5/h7-12H,6H2,1-5H3,(H,23,28)(H,22,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUQSHOFMKLNLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-2-(morpholin-4-yl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2400220.png)

![2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2400230.png)

![3-(3-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2400231.png)

![N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide](/img/structure/B2400233.png)

![5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2400239.png)

![(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B2400240.png)